
Copper;thulium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;thulium is a compound that combines copper and thulium, a rare-earth element. Thulium, represented by the symbol “Tm” and atomic number 69, is part of the lanthanide series. It is known for its unique properties and specialized applications in various fields, including electronics and medicine . Copper, on the other hand, is a well-known transition metal with extensive applications in electrical, thermal, and industrial domains .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper;thulium compounds can be synthesized through various methods. One notable method involves the sol-gel process, where copper (II) nitrate, iron (III) nitrate, and thulium (III) nitrate are used along with starch as a capping and reducing agent . This method is eco-friendly and does not require external surfactants.
Industrial Production Methods: Industrial production of this compound compounds often involves high-temperature reduction processes. For instance, thulium can be reduced from its oxide form using lanthanum metal or calcium metal . Copper is typically introduced in the form of copper salts, which react with thulium under controlled conditions to form the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Copper;thulium compounds undergo various types of reactions, including:
Oxidation: Thulium reacts with oxygen to form thulium (III) oxide.
Reduction: Thulium can be reduced from its oxide form using reducing agents like calcium.
Substitution: Copper can participate in substitution reactions, forming various coordination complexes.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Calcium or lanthanum metal.
Substitution: Halogens like chlorine, bromine, and iodine.
Major Products:
Oxidation: Thulium (III) oxide.
Reduction: Metallic thulium.
Substitution: Copper halides and thulium halides.
Applications De Recherche Scientifique
Copper;thulium compounds have several scientific research applications:
Chemistry: Used in the synthesis of advanced materials and catalysts.
Biology: Investigated for their potential antimicrobial properties.
Medicine: Thulium is used in portable X-ray devices and solid-state lasers.
Industry: this compound compounds are used in the production of specialized alloys and magnetic materials.
Mécanisme D'action
The mechanism of action of copper;thulium compounds involves their ability to participate in redox reactions. Copper ions can act as electron donors or acceptors, facilitating various biochemical processes . Thulium, in its +3 oxidation state, forms stable complexes that can interact with biological molecules, influencing cellular functions
Propriétés
Numéro CAS |
12019-25-9 |
|---|---|
Formule moléculaire |
CuTm |
Poids moléculaire |
232.48 g/mol |
Nom IUPAC |
copper;thulium |
InChI |
InChI=1S/Cu.Tm |
Clé InChI |
GBRWJQARORAXLY-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Tm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


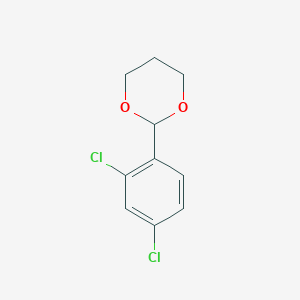
![6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol](/img/structure/B14732772.png)
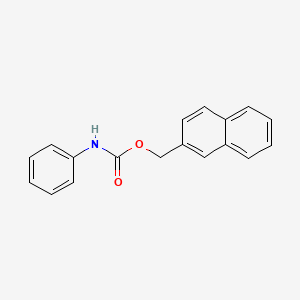
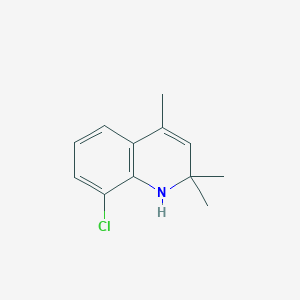
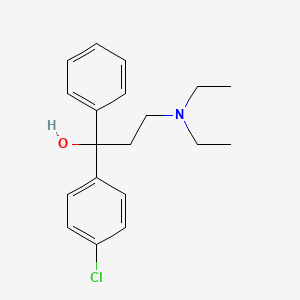
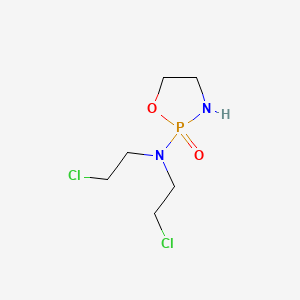


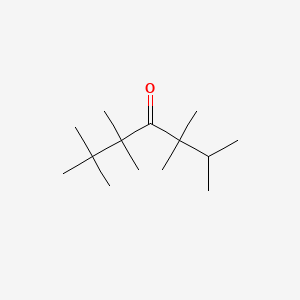
![[(E)-(4-Bromophenyl)diazenyl][2-(4-bromophenyl)hydrazinylidene]acetonitrile](/img/structure/B14732813.png)
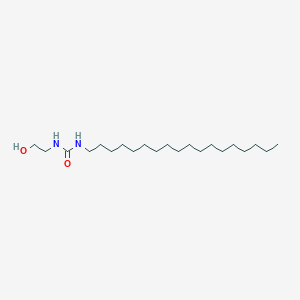


![N-[(4-ethylphenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B14732845.png)
